Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the empirical formula C12H11BrN2O2S . It appears as off-white needles .
Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 204-208 °C . It has a molecular weight of 327.20 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is involved in the synthesis of pharmacologically active compounds and the exploration of novel chemical reactions. A study by Chapman et al. (1971) outlines the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-derivatives, demonstrating the compound's versatility in chemical synthesis Chapman et al., 1971. Baker and Williams (2003) presented novel synthesis methods for 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis, highlighting innovative approaches to chemical synthesis Baker & Williams, 2003.
Antimicrobial Applications
Desai, Bhatt, and Joshi (2019) explored the antimicrobial potential of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, providing insights into their effectiveness against various bacteria and fungi. The study also involved 3D QSAR analysis to understand the structure-activity relationships of these compounds Desai et al., 2019.
Structural Analysis and Applications
Lynch and McClenaghan (2004) examined the molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds. Their work on hydrogen-bonded dimers and quartets contributes to the understanding of molecular interactions and structural chemistry Lynch & McClenaghan, 2004.
Catalysis and Synthetic Applications
The compound has been utilized as a building block in radical cyclization reactions for synthesizing complex heterocycles, as demonstrated by Allin et al. (2005). Their work emphasizes the role of this compound in constructing tri- and tetra-cyclic heterocycles, showcasing its utility in organic synthesis Allin et al., 2005.
Pharmaceutical Research
Sonar et al. (2020) synthesized a new series of thiazole compounds and tested their anticancer activity against breast cancer cells, highlighting the potential pharmaceutical applications of thiazole derivatives in cancer treatment Sonar et al., 2020.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of cellular targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence a range of biological pathways, depending on their specific chemical structure and the nature of their targets .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFIQNTLMJXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331595 |
Source
|
Record name | ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666545 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488813-07-6 |
Source
|
Record name | ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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